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Compound of Interest

Compound Name: Rufinamide-15N,d2

Cat. No.: B583773 Get Quote

An objective analysis of the bioequivalence and pharmacokinetic parameters of oral tablet and

suspension formulations of the antiepileptic drug rufinamide, supported by experimental data.

Rufinamide, a triazole derivative antiepileptic agent, is primarily indicated for the adjunctive

treatment of seizures associated with Lennox-Gastaut syndrome.[1] It is available in two

primary oral formulations: a film-coated tablet and an oral suspension.[1] This guide provides a

detailed comparison of the pharmacokinetic parameters of these formulations, drawing upon

data from key bioequivalence studies to inform researchers, scientists, and drug development

professionals.

Executive Summary of Pharmacokinetic Data
Clinical studies have demonstrated that the rufinamide oral suspension and tablet formulations

are bioequivalent, allowing for them to be used interchangeably at equal doses.[2][3] The rate

of absorption for rufinamide is relatively slow, with peak plasma concentrations achieved

between 4 and 6 hours under both fed and fasted conditions.[2] Notably, the presence of food

enhances the absorption of rufinamide for both formulations.[2] For the tablet form, a high-fat

meal has been shown to increase the maximum plasma concentration (Cmax) by 56% and the

total drug exposure (AUC) by 34%.[2] Similarly, for the oral suspension, a high-fat meal

increased Cmax and AUC by 36% and 31%, respectively.[2]

The following table summarizes the key pharmacokinetic parameters from a pivotal

bioequivalence study comparing the 400 mg tablet to a 40 mg/mL oral suspension under fed

conditions.
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Pharmacokinetic
Parameter

400 mg Tablet
(Reference)

40 mg/mL
Suspension (Test)

Ratio
(Suspension/Tablet
) [90% CI]

Cmax (ng/mL) 4840.24 4204.29 - 4418.44
0.87 [0.83-0.91] - 0.91

[0.88-0.95]

AUC (0-72h)

(ng·h/mL)
- -

0.97 [0.95-1.00] - 0.98

[0.95-1.00]

Data compiled from a randomized, open-label, crossover, single-dose study in healthy subjects

under fed conditions. The suspension was tested using three different homogenization speeds

(1800, 2100, and 3000 rpm), all of which met the bioequivalence criteria.[4]

Experimental Protocols
The data presented above was derived from a robust, single-center, randomized, open-label,

four-period, four-sequence crossover study designed to assess the relative bioavailability of the

rufinamide oral suspension compared to the marketed tablet.[4]

Study Population: The study enrolled 24 healthy subjects between the ages of 18 and 55.[4]

Dosing and Administration: In each of the four treatment periods, subjects received a single

400 mg dose of rufinamide. This was administered as either one 400 mg tablet or 10 mL of a

40 mg/mL oral suspension. The study was conducted under fed conditions, with the drug

administered after a high-fat breakfast.[2][4]

Pharmacokinetic Sampling: Serial blood samples were collected from each participant at

predose and at multiple time points up to 72 hours post-dose. Plasma concentrations of

rufinamide were then determined using a validated LC/MS/MS method.[2][4]

Bioequivalence Analysis: The primary pharmacokinetic parameters, Cmax and AUC from time

zero to 72 hours (AUC0-72h), were analyzed. The formulations were considered bioequivalent

if the 90% confidence intervals for the ratio of the geometric least squares means of these

parameters fell within the standard regulatory range of 80% to 125%.[4]

Experimental Workflow Visualization
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The following diagram illustrates the workflow of the bioequivalence study described above.
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Caption: Workflow of the Rufinamide Bioequivalence Study.

Conclusion
The available pharmacokinetic data strongly supports the bioequivalence of rufinamide oral

suspension and tablet formulations.[4][5] This allows for flexibility in prescribing and

administration, particularly for patient populations who may have difficulty swallowing tablets.

The manufacturing process for the oral suspension, specifically the homogenization speed, has

been shown to have no significant impact on the pharmacokinetic profile of the drug.[4][5] Both

formulations exhibit increased absorption when administered with food, a factor that should be

considered in clinical practice.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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